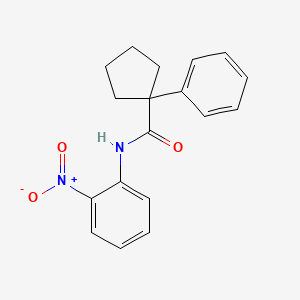
N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by the presence of a nitrophenyl group and a phenylcyclopentane carboxamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit key enzymes involved in various biological processes . For instance, compounds based on a (2-nitrophenyl)methanol scaffold have been shown to inhibit PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit their function . This interaction could lead to changes in the biochemical pathways that these targets are involved in, potentially leading to various downstream effects.
Biochemical Pathways
Related compounds have been shown to affect the biosynthesis of signal molecules in pseudomonas aeruginosa . This suggests that N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide could potentially influence similar pathways, leading to downstream effects on cellular communication and function.
Pharmacokinetics
Related compounds have been shown to have favorable adme properties, which contribute to their bioavailability and efficacy .
Result of Action
Based on the potential inhibition of key enzymes, it can be inferred that this compound could have significant effects on cellular function and communication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the use of urease inhibitors, such as N-(2-Nitrophenyl) phosphoric triamide (2-NPT), has been shown to reduce ammonia emissions from cattle urine applied to pasture soil, suggesting that environmental conditions can influence the effectiveness of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-nitroaniline with 1-phenylcyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-(2-aminophenyl)-1-phenylcyclopentane-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenyl ring.
Scientific Research Applications
N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)pyrrole-2-carboxamide
- N-(2-nitrophenyl)thiophene-3-carboxamide
- N-(2-nitrophenyl)benzamide
Uniqueness
N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its cyclopentane ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-15-10-4-5-11-16(15)20(22)23)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNSUPRMNJNRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2861848.png)
![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)
![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2861852.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide](/img/structure/B2861853.png)
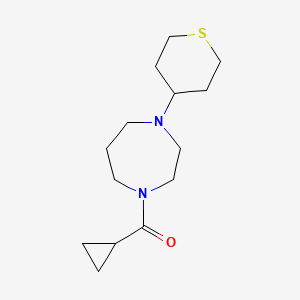
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2861856.png)
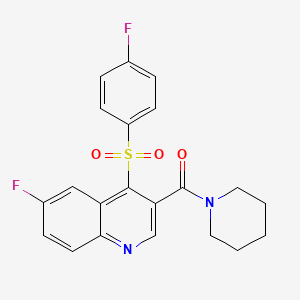
![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)
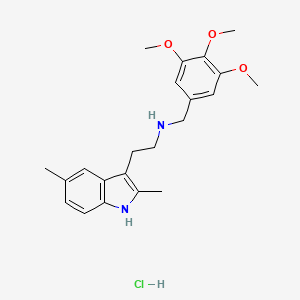
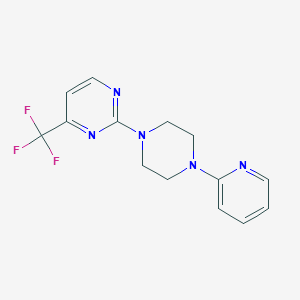
![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)
![N1-isopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2861865.png)
![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)
![methyl 4-(2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2861869.png)
